Bienvenue dans la boutique en ligne BenchChem!

5'-Methylthioadenosine

Adenosine Receptor Pharmacology G Protein-Coupled Receptor (GPCR) Research Neuropharmacology

5'-Methylthioadenosine (MTA) uniquely serves as both a multi-subtype adenosine receptor agonist (Ki A1: 0.15 µM; A3: 0.68 µM) and the essential physiological substrate for MTAP, the gatekeeper of the methionine salvage pathway. Resistant to human ADA deamination and adenosine kinase, MTA delivers consistent exposure in long-term assays—unlike generic adenosine analogs. It is the only molecule capable of modeling PRMT5-dependent synthetic lethality in MTAP-deleted cancers (~15% of all tumors). MTA also enables selective A3 receptor activation, polyamine feedback studies, and species-specific parasite ADA screening. Eliminate substitution-derived artifacts and secure translatable data with MTA.

Molecular Formula C11H15N5O3S
Molecular Weight 297.34 g/mol
CAS No. 2457-80-9
Cat. No. B1683993
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5'-Methylthioadenosine
CAS2457-80-9
Synonyms5'-deoxy-5'-(methylthio)adenosine
5'-deoxy-5'-methylthioadenosine
5'-methylthio-5'-deoxyadenosine
5'-methylthioadenosine
5'-methylthioadenosine, methyl-(14)C-labeled
5-MTDA
adenine(5'-deoxy-5'-methylthio)9-beta-D-furanoriboside
Molecular FormulaC11H15N5O3S
Molecular Weight297.34 g/mol
Structural Identifiers
SMILESCSCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O
InChIInChI=1S/C11H15N5O3S/c1-20-2-5-7(17)8(18)11(19-5)16-4-15-6-9(12)13-3-14-10(6)16/h3-5,7-8,11,17-18H,2H2,1H3,(H2,12,13,14)/t5-,7-,8-,11-/m1/s1
InChIKeyWUUGFSXJNOTRMR-IOSLPCCCSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Appearancewhite solid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





5'-Methylthioadenosine (CAS 2457-80-9) Baseline Chemical and Biological Profile for Research Procurement


5'-Methylthioadenosine (MTA; CAS 2457-80-9), also referred to as 5'-deoxy-5'-(methylthio)adenosine, is an endogenous sulfur-containing nucleoside generated as a by-product of polyamine biosynthesis via decarboxylated S-adenosylmethionine (dcAdoMet) [1]. As a naturally occurring adenosine analog, MTA exhibits a distinct biological profile characterized by its interaction with adenosine receptors (acting as a potent agonist with Ki values of 0.15 µM (A1), 1.13 µM (A2A), 13.9 µM (A2B), and 0.68 µM (A3) ) and its role as a substrate for the key salvage enzyme methylthioadenosine phosphorylase (MTAP), which catalyzes its conversion to adenine and 5-methylthioribose-1-phosphate [2]. Its dual identity as both an adenosine receptor ligand and a critical metabolic intermediate in the methionine salvage pathway renders it a unique tool for investigating cellular methylation, polyamine homeostasis, and specific oncology targets, differentiating it from standard adenosine analogs used purely for receptor activation or simple inhibition.

Why 5'-Methylthioadenosine Cannot Be Readily Substituted by Generic Adenosine Analogs


Attempts to substitute 5'-Methylthioadenosine (MTA) with generic adenosine analogs (e.g., adenosine, cordycepin, or 2-chloroadenosine) or even structurally similar sulfur-containing nucleosides will lead to significant and often unanticipated experimental divergence. This is primarily due to MTA's unique dual functional role: it is both a potent, multi-subtype adenosine receptor agonist and an essential substrate for methylthioadenosine phosphorylase (MTAP), the gatekeeper enzyme of the methionine salvage pathway [1]. Most adenosine analogs are either rapidly metabolized by adenosine deaminase (ADA) or adenosine kinase, or they act as simple, often subtype-selective, receptor agonists [2]. In contrast, MTA is resistant to deamination by human ADA [3] and is not phosphorylated by adenosine kinase, granting it distinct in vivo stability and a unique mechanism of action [4]. Furthermore, in cellular contexts, MTA functions as a precursor to bioactive metabolites (e.g., methionine) in MTAP-expressing cells, while acting as a PRMT5 inhibitor in MTAP-deficient cells—a duality that no generic analog can replicate [5]. Substitution therefore risks misinterpretation of results, particularly in studies of polyamine metabolism, methylation, and MTAP-dependent synthetic lethality.

Quantitative Differentiation Guide: 5'-Methylthioadenosine vs. Key Comparators


MTA's Broad Adenosine Receptor Affinity Profile Differs Quantitatively from Prototypical Agonists

5'-Methylthioadenosine (MTA) acts as a potent, balanced agonist across multiple adenosine receptor subtypes, with a distinct affinity profile compared to the endogenous ligand adenosine. While adenosine exhibits high affinity for A1 and A2A receptors, MTA demonstrates a Ki value of 0.15 µM for the A1 receptor, 1.13 µM for the A2A receptor, 13.9 µM for the A2B receptor, and 0.68 µM for the A3 receptor . In contrast, the affinity of adenosine for these receptors is often reported in the low nanomolar range, for instance, with a Ki for the human A1 receptor around 10-30 nM [1]. This quantitative difference is critical: MTA can be used as a tool to probe A3 receptor function at concentrations where adenosine's effects are primarily mediated by A1 and A2A, offering a unique pharmacological window.

Adenosine Receptor Pharmacology G Protein-Coupled Receptor (GPCR) Research Neuropharmacology

MTA Exhibits 10-Fold Higher Potency as a Natural Killer Cell Inhibitor than 3-Deazaadenosine

In comparative studies assessing the impact of nucleoside analogs on human natural killer (NK) cell activity, 5'-Methylthioadenosine (MTA) and 3-deazaadenosine (c3-ado) were evaluated head-to-head. The study found that c3-ado was approximately 10 times more potent as an inhibitory agent on NK cell-mediated cytotoxicity than MTA [1]. Specifically, MTA inhibited NK cell activity at concentrations above 30 µM, whereas c3-ado achieved similar levels of inhibition at concentrations roughly one-tenth of that. Furthermore, at lower concentrations (<10 µM), MTA uniquely exhibited a slight enhancing effect on NK cell activity, a property not observed with c3-ado or periodate-oxidized adenosine [1]. This biphasic, concentration-dependent effect highlights a critical functional divergence.

Immunopharmacology Natural Killer (NK) Cell Biology Methylation Research

MTA Is a Substrate for Malarial, but Not Human, Adenosine Deaminase (ADA)

A key biochemical differentiation lies in the substrate specificity of adenosine deaminase (ADA) enzymes from different species. While human adenosine deaminase (HsADA) cannot deaminate 5'-Methylthioadenosine (MTA), the ADA enzyme from the malaria parasite Plasmodium falciparum (PfADA) readily accepts both adenosine and MTA as substrates [1]. This species-specific catalytic capability has been confirmed through both enzymatic assays and structural studies. For example, P. vivax ADA (pvADA) binds MTA with key interactions involving residues D172 and D311, which are sufficient for anchoring the molecule, whereas adenosine binding involves additional interactions that facilitate a tighter fit [2]. In contrast, HsADA lacks this ability, rendering MTA a metabolically stable ligand in human systems but a potential antimetabolite or prodrug in the context of Plasmodium infections [1].

Parasitology Malaria Drug Discovery Enzymology Purine Salvage Pathway

MTA is a Weaker Adenosine Kinase Inhibitor but a Non-Substrate, Ensuring Distinct In Vivo Stability

A critical differentiator for 5'-Methylthioadenosine (MTA) relative to many other adenosine analogs is its interaction with the primary metabolic enzyme adenosine kinase (AK). MTA is classified as a Type I inhibitor of AK, exhibiting an IC50 of 250 µM at a physiological adenosine concentration of 0.5 µM [1]. While this inhibition is relatively weak, the crucial distinction is that MTA is not a substrate for AK and is therefore not phosphorylated in vivo [1]. In contrast, 5'-N-ethylcarboxamidoadenosine (NECA), another Type I inhibitor, is 10-fold more potent (IC50 = 25 µM) but shares the property of not being a substrate. Type II inhibitors like 2-chloroadenosine and N6-cyclohexyladenosine, which are phosphorylated by AK (Km values of 1,330 µM and 205 µM, respectively), are converted into active nucleotide derivatives, leading to off-target effects and altered pharmacokinetic profiles [1]. This places MTA in a unique metabolic category.

Nucleoside Metabolism Pharmacokinetics Adenosine Kinase Drug Design

MTA's Growth Inhibitory Potency is Differentially Modulated by cAMP Pathway Integrity

The mechanism of action for 5'-Methylthioadenosine (MTA) in inhibiting cell growth is distinct from other adenosine analogs and is intimately linked to the cAMP signaling pathway. In a study using S49 mouse lymphoma cells, MTA potently inhibited the growth of the parental strain with an IC50 of 50 µM [1]. However, mutant cell lines deficient in key components of the cAMP pathway showed markedly reduced sensitivity. S49 cells deficient in adenylate cyclase had an IC50 of 420 µM, and cells deficient in cAMP-dependent protein kinase (PKA) had an IC50 of 520 µM—representing a nearly 10-fold increase in resistance [1]. This loss of potency was attributed to MTA's direct competitive inhibition of the high-affinity cAMP phosphodiesterase (Ki = 62 µM), leading to a 17-fold increase in intracellular cAMP levels in the wild-type strain [1]. This contrasts with adenosine analogs like NECA, whose growth effects are primarily driven by receptor-mediated mechanisms.

Cancer Cell Biology cAMP Signaling Phosphodiesterase (PDE) Inhibition Proliferation Assays

MTA and Its Close Analog 5'-Ethylthioadenosine Exhibit Equivalent Potency as Spermine Synthase Inhibitors

Within the polyamine biosynthetic pathway, 5'-Methylthioadenosine (MTA) acts as a potent product-feedback inhibitor of spermine synthase and spermidine synthase. Studies comparing MTA to its close structural analog, 5'-ethylthioadenosine, revealed that both compounds are powerful inhibitors of these enzymes, displaying nearly identical potency [1]. Specifically, both MTA and 5'-ethylthioadenosine inhibited spermine synthase with an IC50 of 10–15 µM and spermidine synthase with an IC50 of 30–45 µM [1]. While the inhibitory potency is similar, MTA is the physiologically relevant endogenous inhibitor, whereas 5'-ethylthioadenosine is a synthetic analog. The physiological relevance of MTA is underscored by its rapid degradation by MTAP, which tightly regulates its intracellular concentration to prevent excessive inhibition of polyamine synthesis [2].

Polyamine Biosynthesis Spermine Synthase Enzyme Inhibition Metabolic Engineering

High-Impact Application Scenarios for 5'-Methylthioadenosine in Academic and Industrial Research


Profiling Adenosine A3 Receptor Pharmacology with Minimal A1 Cross-Reactivity

Utilize MTA's balanced but distinct adenosine receptor affinity profile (Ki A1: 0.15 µM; A3: 0.68 µM) to selectively activate A3 receptors in functional assays (e.g., cAMP accumulation, calcium flux) at concentrations that minimize A1-mediated responses. This is especially valuable in tissues co-expressing multiple subtypes, such as the heart or immune cells, where adenosine's A1 effects are often dominant and confounding. MTA's metabolic stability (non-substrate for adenosine kinase) ensures consistent exposure [1], making it ideal for longer-term in vitro studies or ex vivo organ bath experiments.

Investigating MTAP-Dependent Synthetic Lethality and PRMT5/MAT2A Inhibition in Oncology

In cancer models with MTAP deletion (occurring in ~15% of all human cancers [2]), MTA accumulates and acts as a competitive inhibitor of PRMT5 (IC50 ~ 25 µM) [3], creating a synthetic lethal vulnerability. Exogenously added MTA can be used to mimic this state in MTAP+/+ cells for target validation studies [4], or to potentiate the effects of PRMT5/MAT2A inhibitors in combination therapy screening. MTA is the only physiologically relevant molecule that can be used to model this tumor-specific metabolic vulnerability, making it an essential tool for drug discovery programs targeting the MTAP/PRMT5 axis.

Serving as a Key Probe in Polyamine and Methionine Salvage Pathway Research

Employ MTA as the endogenous product-feedback inhibitor to study the regulation of spermidine and spermine biosynthesis. Use it to induce polyamine depletion in cell culture (e.g., to sensitize cells to chemotherapeutics) [5] or as a substrate to measure MTAP enzyme activity in tissue lysates. MTA's unique role as the central intermediate in the methionine salvage pathway [6] makes it an indispensable reagent for metabolic flux studies using isotopically labeled tracers (e.g., 13C-MTA) to map methionine and sulfur metabolism in both normal physiology and disease states, including cancer and microbial pathogenesis.

Validating Anti-Malarial Drug Targets via Species-Selective ADA Substrate Profiling

Leverage the species-specific substrate specificity of adenosine deaminase (ADA), where Plasmodium falciparum ADA (PfADA) can deaminate MTA but human ADA (HsADA) cannot [7]. Use MTA in high-throughput screening assays to identify inhibitors that selectively block the parasitic enzyme. Its resistance to human ADA also makes MTA a stable, long-lived ligand for studying ADA-independent purine salvage mechanisms in the parasite. This application is critical for malaria drug discovery programs seeking to avoid host toxicity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5'-Methylthioadenosine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.